

N106: A Dual-Action Investigational Agent for Heart Failure

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Compound of Interest

Compound Name: N106

Cat. No.: B1677604

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For Immediate Release: Shanghai, China – The novel small molecule **N106** is emerging as a promising therapeutic candidate in preclinical heart failure research.[1][2] Extensive studies have revealed its unique dual mechanism of action, targeting critical calcium and sodium handling pathways within cardiac muscle cells. This in-depth guide provides a technical overview of **N106**, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways for researchers, scientists, and drug development professionals.

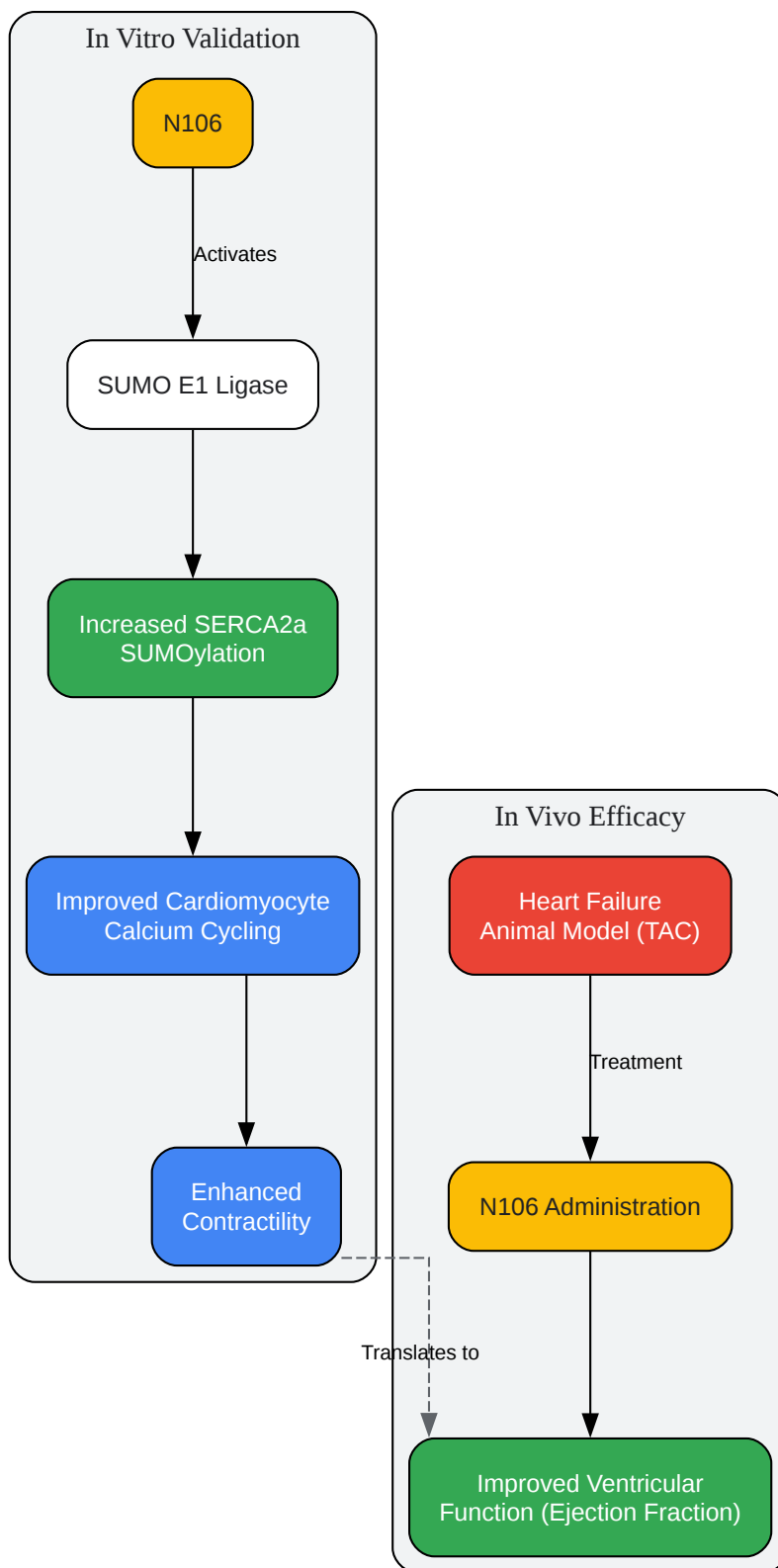
N106 is a first-in-class activator of Sarcoplasmic Reticulum Calcium ATPase (SERCA2a) SUMOylation.[3] It directly engages and activates the SUMO-activating enzyme E1 ligase, which enhances the SUMOylation of SERCA2a.[2][3] This post-translational modification is crucial for maintaining SERCA2a's stability and enzymatic activity.[4] In the context of heart failure, where SERCA2a expression and activity are often diminished, **N106**'s ability to boost its function leads to improved calcium cycling within cardiomyocytes, thereby enhancing cardiac contractility and relaxation.[1][4]

Further research has uncovered a secondary mechanism of action: **N106** also functions as a partial inhibitor of the Na⁺/K⁺-ATPase (NKA).[5] This dual modulation of two key cardiac ion pumps likely contributes to the positive inotropic (increased contractility) and lusitropic (improved relaxation) effects observed in preclinical models.[5]

Core Signaling and Experimental Logic

The therapeutic hypothesis for **N106** centers on correcting the dysfunctional intracellular ion handling that is a hallmark of heart failure. The logical flow of investigation has progressed from

in vitro validation of the molecular mechanism to in vivo demonstration of efficacy in a disease model.

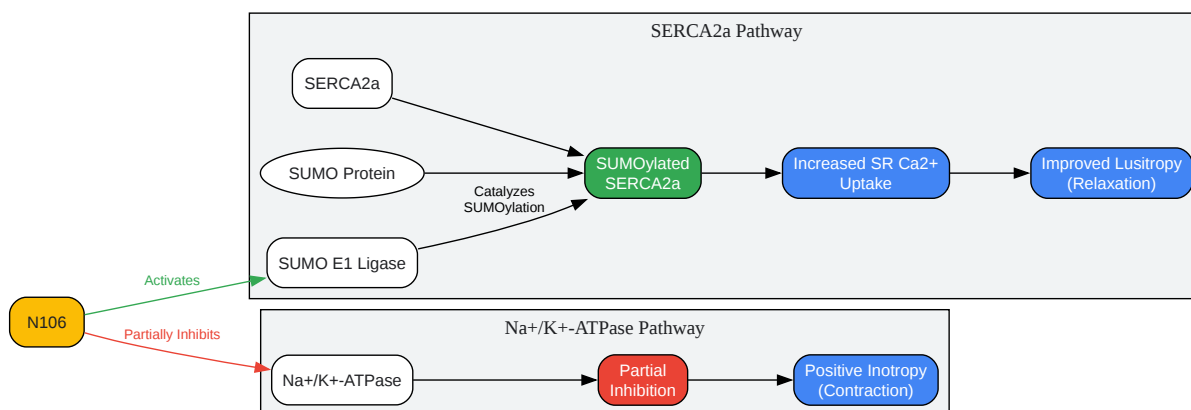


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Caption: Logical workflow of **N106** from in vitro mechanism to in vivo efficacy.

Signaling Pathway of N106

N106 initiates a signaling cascade that culminates in enhanced cardiac function. Its primary action is the allosteric activation of SUMO E1 ligase. This leads to the transfer of a Small Ubiquitin-like Modifier (SUMO) protein to SERCA2a, a key regulator of calcium reuptake into the sarcoplasmic reticulum. Enhanced SERCA2a activity improves both contraction and relaxation of the heart muscle. Concurrently, **N106** partially inhibits the Na⁺/K⁺-ATPase, which contributes to a favorable increase in intracellular calcium for contraction.

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